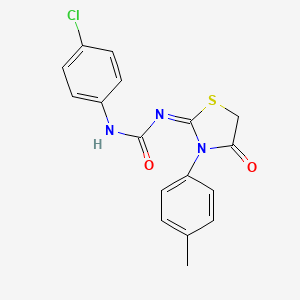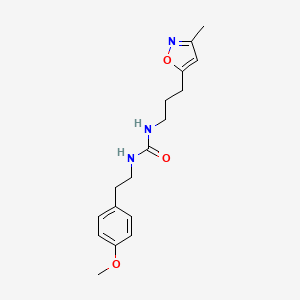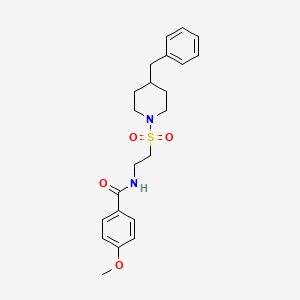![molecular formula C18H16N6O B2662043 N'-(1-methyl-4-pyrazolo[3,4-d]pyrimidinyl)-2-(1-naphthalenyl)acetohydrazide CAS No. 869073-32-5](/img/structure/B2662043.png)
N'-(1-methyl-4-pyrazolo[3,4-d]pyrimidinyl)-2-(1-naphthalenyl)acetohydrazide
Übersicht
Beschreibung
“N’-(1-methyl-4-pyrazolo[3,4-d]pyrimidinyl)-2-(1-naphthalenyl)acetohydrazide” is a chemical compound with the molecular formula C18H16N6O . It belongs to the class of naphthalenes . Pyrazolo[3,4-d]pyrimidines, a related class of compounds, have shown promising anticancer activity .
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidines involves various reactions . For instance, one method involves the use of guanidine HCl and sodium in methanol, followed by the addition of a compound . Another method involves the use of 5-Bromo-1H-pyrazolo and N-iodosuccinimide dissolved in DMF, heated at 60°C .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CN1C2=C (C=N1)C (=NC=N2)NNC (=O)CC3=CC=CC4=CC=CC=C43 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A significant body of research focuses on the synthesis and evaluation of N'-(1-methyl-4-pyrazolo[3,4-d]pyrimidinyl)-2-(1-naphthalenyl)acetohydrazide derivatives for anticancer applications. These compounds have been tested in vitro against various cancer cell lines, including prostate adenocarcinoma, liver carcinoma, and colorectal carcinoma, showing high levels of inhibition in specific cases. The cytotoxic activities of these derivatives suggest their potential utility as therapeutic agents in cancer treatment (Ghoneim, El-Farargy, & Bakr, 2020). Additionally, compounds with naphthalene and pyrazole structures have shown promising results in inhibiting tumor growth and inducing cell death in breast cancer cell lines, highlighting their potential as novel anticancer drugs (Mansour, Abd-Rabou, Nassar, & Elewa, 2021).
Anti-Inflammatory and Analgesic Properties
Research also explores the anti-inflammatory and analgesic properties of this compound derivatives. These compounds have been evaluated for their ability to inhibit the production of tumor necrosis factor α (TNF-α), a cytokine involved in systemic inflammation, demonstrating potential therapeutic applications in inflammatory diseases (Lacerda et al., 2012).
Molecular Imaging and Sensing
Derivatives of this compound have been used to develop new fluorescent sensors for detecting metal ions in biological systems. These sensors demonstrate high selectivity and sensitivity for ions such as Zn2+ and Mg2+, crucial for various biological processes. The ability to detect these ions in living cells paves the way for studying cellular functions and diagnosing diseases at the molecular level (Dhara et al., 2016).
Photocatalysis and Hydrogen Production
Some studies have focused on the photocatalytic applications of naphthalene derivatives for hydrogen production from water under visible light. These compounds, when combined with semiconducting materials like TiO2, show enhanced photocatalytic activity, indicating their potential in sustainable energy technologies (Bala et al., 2014).
Zukünftige Richtungen
To overcome the poor water solubility of related pyrazolo[3,4-d]pyrimidines, research has been conducted on developing albumin nanoparticles and liposomes for these compounds . This could potentially be a future direction for “N’-(1-methyl-4-pyrazolo[3,4-d]pyrimidinyl)-2-(1-naphthalenyl)acetohydrazide” as well.
Eigenschaften
IUPAC Name |
N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-2-naphthalen-1-ylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-24-18-15(10-21-24)17(19-11-20-18)23-22-16(25)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,10-11H,9H2,1H3,(H,22,25)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCOAVSXMZFRMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NNC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2661963.png)




![N-[(2,4-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2661971.png)
methanone oxime](/img/structure/B2661972.png)

![Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.2]Octane-3-Carboxylic Acid](/img/structure/B2661974.png)
![2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride](/img/structure/B2661977.png)




